![molecular formula C8H13NO3 B13178951 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one typically involves the Prins cyclization reaction. The starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, is alkylated with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for 4,9-Dioxa-1-azaspiro[5 the Prins cyclization reaction remains a promising approach for large-scale synthesis due to its efficiency and the ability to introduce various functional groups in a single step .
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure to yield different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can exhibit different biological activities depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the additional oxygen atom at position 4.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom, leading to different biological activities.
1,3-dioxane-1,3-dithiane spiranes: Similar spirocyclic structure but with sulfur atoms instead of nitrogen.
Uniqueness
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C8H13NO3/c10-7-8(9-3-6-12-7)1-4-11-5-2-8/h9H,1-6H2 |
InChI-Schlüssel |
FVODLSJKTFLMDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12C(=O)OCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
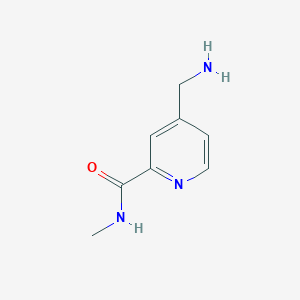
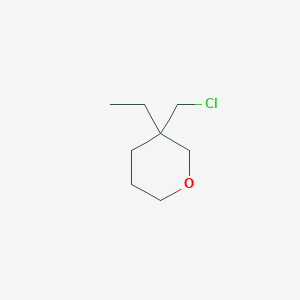

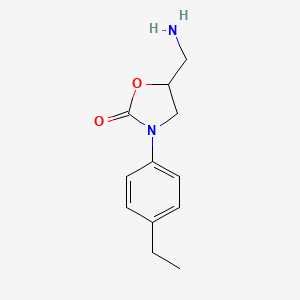

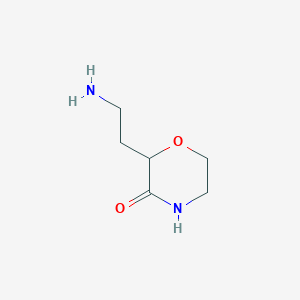
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)

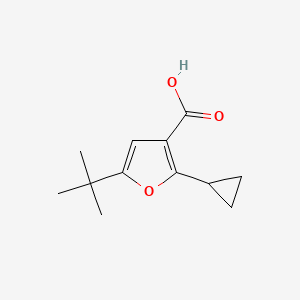
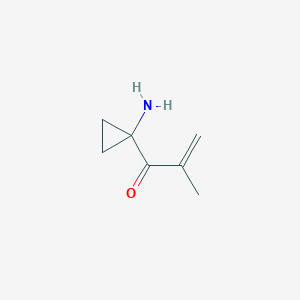
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
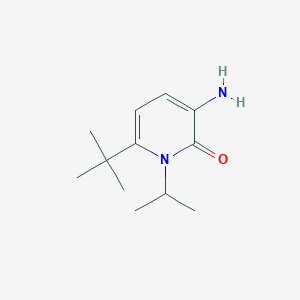
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
